molecular formula C15H13N3O3S3 B2947608 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide CAS No. 81958-35-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2947608
CAS No.: 81958-35-2
M. Wt: 379.47
InChI Key: QFMHYPLEYPJPGT-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent, followed by the introduction of the sulfonamide group. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides may be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may play a crucial role in binding to these targets, while the sulfonamide group could enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Known for its use in rubber vulcanization and antimicrobial activity.

    N-(4-sulfamoylphenyl)acetamide: Studied for its potential as a diuretic and antibacterial agent.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of the benzothiazole and sulfonamide moieties, which may confer distinct biological activities and chemical properties compared to its individual components.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S3/c16-24(20,21)11-7-5-10(6-8-11)17-14(19)9-22-15-18-12-3-1-2-4-13(12)23-15/h1-8H,9H2,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHYPLEYPJPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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